1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt
Description
Properties
CAS No. |
68259-08-5 |
|---|---|
Molecular Formula |
C6HF13O3S.H3N C6H4F13NO3S |
Molecular Weight |
417.15 g/mol |
IUPAC Name |
azanium;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonate |
InChI |
InChI=1S/C6HF13O3S.H3N/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22;/h(H,20,21,22);1H3 |
InChI Key |
UGEFCGLPIFEPMQ-UHFFFAOYSA-N |
SMILES |
C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.N |
Canonical SMILES |
C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[NH4+] |
Other CAS No. |
68259-08-5 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Origin of Product |
United States |
Preparation Methods
Synthesis of Perfluorohexanesulfonic Acid
The key intermediate, perfluorohexanesulfonic acid, is typically prepared by electrochemical fluorination (ECF) or telomerization methods:
Electrochemical Fluorination (ECF):
This classic method involves the electrochemical fluorination of hexanesulfonic acid or its derivatives in anhydrous hydrogen fluoride (HF). The process replaces hydrogen atoms on the alkyl chain with fluorine atoms, yielding perfluorinated sulfonic acid.- Advantages: Established industrial method, scalable.
- Disadvantages: Requires handling of hazardous HF, produces complex mixtures requiring purification.
Telomerization and Fluorosulfonation:
Alternative synthetic routes involve telomerization of tetrafluoroethylene with sulfur-containing compounds followed by sulfonation and neutralization steps to yield perfluorohexanesulfonic acid. This method offers more control over chain length and substitution patterns.
Formation of the Ammonium Salt
Once perfluorohexanesulfonic acid is obtained, the ammonium salt is prepared by neutralization with ammonia or ammonium hydroxide:
$$
\text{C}6\text{F}{13}\text{SO}3\text{H} + \text{NH}3 \rightarrow \text{C}6\text{F}{13}\text{SO}3^- \text{NH}4^+
$$
- The acid is dissolved in an appropriate solvent (often water or alcohol-water mixtures).
- Ammonia gas or aqueous ammonium hydroxide is added slowly under stirring.
- The reaction is typically carried out at ambient temperature.
- The resulting ammonium salt precipitates or remains in solution depending on conditions and is isolated by evaporation or crystallization.
Detailed Research Findings and Data
| Step | Method/Conditions | Notes/Comments |
|---|---|---|
| Electrochemical Fluorination | Hexanesulfonic acid + HF, ECF cell | Produces perfluorohexanesulfonic acid; requires HF handling |
| Telomerization + Sulfonation | Tetrafluoroethylene + sulfur reagents | Alternative to ECF; more selective but complex |
| Neutralization | Aqueous ammonia or ammonium hydroxide | Mild conditions; forms ammonium salt with high purity |
- Purity and Analysis: The final ammonium salt is analyzed by NMR, mass spectrometry, and ion chromatography to confirm perfluorination and salt formation.
- Regulatory Compliance: Analytical tests confirm the absence of regulated halogenated impurities and persistent organic pollutants (POPs) in the final product, ensuring compliance with EU regulations (e.g., EU 2019/1021 and amendments).
Notes on Industrial and Laboratory Preparation
- The ECF method remains the dominant industrial process due to its scalability despite safety concerns with HF.
- Neutralization is straightforward and typically quantitative, making the ammonium salt readily available for use in chromatographic applications.
- Purification steps post-ECF include distillation or recrystallization to remove side products.
- Alternative synthetic routes are under research to reduce environmental impact and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt is relatively inert due to the strong carbon-fluorine bonds. it can undergo the following reactions:
Substitution Reactions: Under specific conditions, the sulfonic acid group can participate in substitution reactions.
Complex Formation: It can form complexes with various metal ions.
Common Reagents and Conditions
Substitution Reactions: Typically require strong nucleophiles and elevated temperatures.
Complex Formation: Involves metal salts and aqueous solutions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Metal Complexes: Stable complexes with metals like sodium, potassium, and calcium.
Scientific Research Applications
1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt has several applications in scientific research:
Analytical Chemistry: Used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) to improve the separation of analytes.
Environmental Studies: Studied for its persistence and bioaccumulation in the environment.
Material Science: Utilized in the development of water-repellent and non-stick coatings.
Biomedical Research: Investigated for its potential effects on human health and its use in drug delivery systems.
Mechanism of Action
The mechanism of action of 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt is primarily related to its strong carbon-fluorine bonds, which confer high stability and resistance to degradation. In biological systems, it can interact with proteins and cell membranes, potentially disrupting normal cellular functions. The exact molecular targets and pathways are still under investigation, but it is known to affect lipid metabolism and endocrine functions.
Comparison with Similar Compounds
Comparative Analysis with Similar PFAS Compounds
Structural and Physicochemical Comparisons
Table 1: Key Structural and Physical Properties
Key Observations :
- Chain Length Impact : Longer perfluorinated chains (e.g., C7 in heptanesulfonic acid) increase molecular weight and persistence but reduce solubility in polar solvents compared to C6 analogs .
- Cation Influence : Ammonium salts generally exhibit higher aqueous solubility than potassium or lithium salts due to the smaller ionic radius of NH₄⁺ .
Environmental and Regulatory Profiles
Table 2: Regulatory and Hazard Data
Research Findings and Data Gaps
- Toxicity Studies: Limited data exist on the ammonium salt’s ecotoxicity, though in vitro studies suggest lower cytotoxicity than potassium salts (IC₅₀: 120 μM vs. 85 μM) .
- Degradation Pathways : The C6 chain resists microbial degradation, leading to environmental persistence (>50 years in soil) .
Biological Activity
1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt (commonly referred to as PFHxS) is a perfluoroalkyl substance (PFAS) that has garnered attention due to its potential environmental and health impacts. This compound is known for its persistence in the environment and bioaccumulative properties. Understanding its biological activity is crucial for assessing risks associated with exposure.
- Chemical Formula : C6H4F13NO3S
- Molecular Weight : 382.15 g/mol
- CAS Number : 68259-08-5
Biological Activity Overview
PFHxS has been studied extensively regarding its biological activity and toxicological effects. Research indicates that it can affect various biological systems through mechanisms such as endocrine disruption and metabolic alterations.
Toxicological Effects
- Endocrine Disruption : PFHxS has been shown to interfere with thyroid hormone levels. Studies indicate decreased free thyroxine (T4) levels in serum following exposure in animal models .
- Liver Toxicity : Chronic exposure to PFHxS can lead to liver damage and alterations in lipid metabolism. In studies involving mice, significant changes in triglycerides and cholesterol levels were observed .
- Developmental Effects : Research has indicated potential developmental toxicity in offspring following maternal exposure to PFHxS .
Bioaccumulation and Biomagnification
PFHxS exhibits significant bioaccumulation potential due to its long half-life in biological systems. Studies have shown:
- Half-Life in Humans : Estimated half-life ranges from 5.3 to 15.5 years .
- Biomagnification Factors : In aquatic ecosystems, PFHxS has been found to have biomagnification factors ranging between 6 and 8.5 in liver concentrations of predatory fish .
Case Study 1: Thyroid Hormone Disruption
A study conducted on rats demonstrated that oral exposure to PFHxS resulted in decreased levels of T4 and T3 hormones after a 28-day exposure period. The findings suggest a direct link between PFHxS exposure and thyroid dysfunction .
Case Study 2: Lipid Metabolism Alterations
In a controlled study involving male mice (APOE*3-Leiden.CETP), administration of PFHxS led to significant reductions in various lipid parameters including total cholesterol and non-high-density lipoprotein levels. This suggests that PFHxS may play a role in metabolic disorders related to lipid metabolism .
Comparative Analysis of Biological Activity
The following table summarizes key findings related to the biological activity of PFHxS compared to other perfluoroalkyl substances:
| Compound | Endocrine Disruption | Liver Toxicity | Developmental Effects | Half-Life (Humans) |
|---|---|---|---|---|
| PFHxS | Yes | Yes | Yes | 5.3 - 15.5 years |
| PFOS | Yes | Yes | Yes | ~4 years |
| PFBS | No | Low | No | ~0.2 days |
Q & A
Basic: What are the recommended methods for synthesizing and purifying this ammonium salt?
Answer:
Synthesis typically involves neutralizing perfluorohexanesulfonic acid (PFHxS) with ammonium hydroxide under controlled conditions. Key steps include:
- Fluorination: Electrochemical fluorination of hexanesulfonic acid precursors to achieve the perfluorinated backbone .
- Neutralization: Reacting PFHxS with ammonium hydroxide in a molar ratio of 1:1, followed by solvent evaporation under reduced pressure .
- Purification: Use reverse-phase HPLC with a gradient elution (e.g., acetonitrile/water with ammonium formate buffer) to isolate the ammonium salt from byproducts .
Advanced: How can researchers address discrepancies in environmental persistence data for this compound?
Answer:
Environmental persistence studies require:
- Controlled Degradation Experiments: Compare degradation rates under UV light, microbial action, and thermal conditions. For example, PFHxS derivatives show resistance to hydrolysis (half-life >1,000 years in water) but may degrade faster under advanced oxidation processes .
- Analytical Validation: Use LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-PFHxS) to distinguish between native and experimental degradation products .
- Data Normalization: Account for matrix effects (e.g., soil vs. water) by spiking control samples with known concentrations .
Basic: What analytical techniques are optimal for structural characterization?
Answer:
- NMR Spectroscopy: ¹⁹F NMR (e.g., δ -75 to -85 ppm for CF₃ groups) confirms perfluorination .
- FT-IR: Peaks at 1,200–1,350 cm⁻¹ (S=O stretching) and 1,150–1,250 cm⁻¹ (C-F stretching) validate the sulfonic acid and fluorinated chain .
- HPLC-ELSD: A Newcrom BH column with a gradient of acetonitrile/ammonium formate buffer (pH 3.0) separates this compound from other sulfonic acids (retention time ~15–20 min) .
Advanced: How does the fluorination pattern influence its interfacial reactivity?
Answer:
The perfluorinated chain imparts:
- Hydrophobicity: Low surface tension (≤15 mN/m) due to strong C-F bonds, making it effective in reducing interfacial tension in aqueous systems .
- Chemical Inertness: Resistance to nucleophilic attack, as shown in studies where PFHxS derivatives remained stable in 1M NaOH at 80°C for 24 hours .
- Thermal Stability: Decomposition occurs above 400°C, releasing SOₓ and HF gases, as confirmed by thermogravimetric analysis (TGA) .
Basic: What are its solubility properties in common solvents?
Answer:
- High Solubility in Polar Solvents: ≥100 mg/mL in water due to the ionic ammonium group .
- Limited Solubility in Organics: <1 mg/mL in hexane or toluene, but miscible with methanol or acetonitrile .
- pH Dependence: Solubility decreases below pH 3 due to protonation of the sulfonate group .
Advanced: What are the degradation pathways under oxidative conditions?
Answer:
- UV/H₂O₂ Treatment: Generates shorter-chain perfluoroalkyl radicals (e.g., C₅F₁₁•), detected via electron paramagnetic resonance (EPR) .
- Electrochemical Oxidation: Forms perfluorohexanoic acid (PFHxA) as a terminal product, confirmed by high-resolution mass spectrometry (HRMS) .
- Thermal Decomposition: Produces SO₂F₂ and CF₃CF₂CF₂• radicals, identified using gas chromatography coupled with FT-IR .
Regulatory: What guidelines govern its handling in academic labs?
Answer:
- EPA Compliance: Under TSCA Section 12(b), researchers must notify the EPA before exporting the compound .
- Waste Disposal: Incinerate at ≥1,100°C with scrubbers to capture HF and SOₓ emissions .
- Exposure Limits: Follow NIOSH recommendations for PFAS (e.g., airborne exposure <1 µg/m³) using HEPA filters and vapor barriers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
